N,N-Dimethyl-o-toluidine

electronic structure nitrogen hybridization 13C-NMR

Substituting ortho, meta, or para N,N-dimethyltoluidine isomers without accounting for measurable performance differentials can result in altered reaction rates or synthetic pathway failure. DMOT provides: • Predictable oxidation kinetics: Intermediate position in peroxodisulphate reactivity series (o-H > o-Me ~ o-MeO > halogenated) enables controlled oxidative transformations. • Distinct coordination chemistry: Near-sp3 nitrogen hybridization with increased electron density yields modulated donor strength for metal complex synthesis. • Cure profile optimization: Ortho-methyl steric constraint provides formulators an additional parameter for balancing gel time and pot life in unsaturated polyester/vinyl ester resins.

Molecular Formula C9H13N
CH3C6H4N(CH3)2
C9H13N
Molecular Weight 135.21 g/mol
CAS No. 609-72-3
Cat. No. B046812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-o-toluidine
CAS609-72-3
Synonyms2,N,N-Trimethylaniline;  2-Methyl-N,N-dimethylaniline;  Dimethyl-o-toluidine;  N,N,2-Trimethylaniline;  N,N-Dimethyl-2-methylaniline;  N,N-Dimethyl-o-methylaniline;  NSC 1784;  o-Methyl-N,N-dimethylaniline;  o-Methyldimethylaniline
Molecular FormulaC9H13N
CH3C6H4N(CH3)2
C9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N(C)C
InChIInChI=1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
InChIKeyJDEJGVSZUIJWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water at 0.65 g/l at 37 ° °C:

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-o-toluidine: Properties and Procurement Overview


N,N-Dimethyl-o-toluidine (DMOT; CAS 609-72-3), also known as N,N,2-trimethylaniline, is an aromatic tertiary amine characterized by a dimethylamino group and a methyl substituent positioned ortho to the amino functionality [1]. This ortho-methyl substitution distinguishes DMOT from its meta- and para-substituted isomers, resulting in quantifiable differences in electronic properties, steric hindrance, and reaction kinetics that directly impact its utility in industrial and research applications [2]. The compound exhibits a molecular formula of C9H13N, a molecular weight of 135.21 g/mol, a density of 0.929 g/mL at 25°C, a refractive index (n20/D) of 1.525, and a boiling point of 185.3°C (atmospheric pressure) or 76°C at 18 mmHg [3].

Why Isomeric Substitution Fails for DMOT


The three isomeric N,N-dimethyltoluidines—ortho (DMOT), meta (DMMT), and para (DMPT)—are not functionally interchangeable despite sharing identical molecular formulae and nominal chemical classifications. The position of the methyl substituent on the benzene ring fundamentally alters electron density distribution at the amine nitrogen, nitrogen hybridization state, and steric accessibility of the reactive center [1]. Ortho-methylation induces a measurable shift from near-sp2 to near-sp3 nitrogen hybridization and increases electron density at the nitrogen atom relative to the unsubstituted or para-substituted analogs [1]. These electronic and steric perturbations manifest as quantifiable differences in reaction kinetics, cure efficiency, photochemical behavior, and oxidation susceptibility that directly determine compound suitability for specific scientific and industrial processes [2][3]. Substituting DMOT with DMPT or DMMT without accounting for these measurable performance differentials can result in altered reaction rates, incomplete curing, compromised material properties, or synthetic pathway failure.

Quantitative Differentiation Evidence for DMOT


Nitrogen Hybridization Shift and Electron Density Increase

Ortho-methylation of N,N-dimethylanilines, as present in DMOT, produces a measurable change in nitrogen hybridization from nearly sp2 to nearly sp3 character, accompanied by increased electron density at the nitrogen atom [1]. This electronic perturbation is unique to the ortho-substituted isomer and is not observed in the meta- or para-substituted N,N-dimethyltoluidines, which retain near-sp2 hybridization due to reduced steric interference with the dimethylamino group [1].

electronic structure nitrogen hybridization 13C-NMR basicity

Peroxodisulphate Oxidation Kinetics: ortho vs. para Reactivity

In peroxodisulphate oxidation studies, the relative reactivity of ortho-substituted N,N-dimethylanilines follows the order: o-H > Me ∼ MeO > F > Br > Cl > NO2 [1]. The ortho-methyl substituted DMOT exhibits reactivity comparable to the ortho-methoxy derivative, both being significantly more reactive toward peroxodisulphate oxidation than halogen- or nitro-substituted analogs, but less reactive than the unsubstituted parent compound [1]. This reactivity ranking is governed by both electronic and steric effects at the ortho position [1].

oxidation kinetics peroxodisulphate structure-reactivity ipso-attack

Cure Promotion Efficiency in Unsaturated Polyester Resins

In a comparative study of tertiary aromatic amines as cure promoters for unsaturated polyester resins, N,N-dimethyl-p-toluidine (DMPT), N,N-dimethyl-m-toluidine (DMMT), and their isomeric blends were evaluated against N,N-dimethylaniline (DMA) at low temperatures using 1% benzoyl peroxide initiator [1]. The efficiency order, as measured by decreased gel and cure times, was: DMPT > DMPT/DMMT blends > DMMT > DMA [1]. The optimum promoter concentration was determined to be 0.3% by weight [1]. Notably, DMOT (the ortho isomer) was not directly tested in this specific study, but the established ranking among the para, meta, and unsubstituted analogs provides class-level inference for the ortho isomer's distinct kinetic profile.

unsaturated polyester resin cure promoter gel time low-temperature curing

Steric Constraints and Conformational Restriction

Ortho-methylation in N,N-dimethylanilines imposes significant steric constraints that limit conformational flexibility. In ortho-unsubstituted N,N-dimethylanilines, the N-methyl carbon atoms oscillate on either side of the ring plane [1]. Ortho-methylation forces one of the N-methyl carbon nuclei to remain close to the aromatic ring plane, resulting in measurably shortened spin-lattice relaxation times (T1) and deshielding of that nucleus in 13C-NMR spectroscopy [1]. This steric restriction is unique to ortho-substituted derivatives and is not observed in meta- or para-substituted isomers.

conformational analysis steric hindrance spin-lattice relaxation 13C-NMR

Key Application Scenarios for DMOT


Controlled Oxidation Kinetics in Amine Derivative Synthesis

DMOT serves as a starting material or intermediate in synthetic pathways where moderate oxidation reactivity is advantageous. Based on its position in the peroxodisulphate oxidation reactivity series (o-H > o-Me ∼ o-MeO > halogenated analogs), DMOT offers predictable kinetic behavior that is less prone to rapid over-oxidation than unsubstituted N,N-dimethylaniline, yet more reactive than halogenated derivatives [1]. This intermediate reactivity profile makes DMOT suitable for controlled oxidative transformations in fine chemical and pharmaceutical intermediate synthesis where precise reaction timing and product selectivity are critical.

Resin Cure Acceleration with Ortho-Substituted Steric Profile

In unsaturated polyester and vinyl ester resin formulations, the choice among N,N-dimethyltoluidine isomers significantly affects cure kinetics. While DMPT (para isomer) provides the fastest gel and cure times at low temperatures [2], DMOT offers a distinct steric and electronic profile that may be advantageous in specific formulation contexts where the ortho-methyl group provides a beneficial balance of cure rate, pot life, and final cured resin properties. The ortho-methyl steric constraint that forces one N-methyl group near the ring plane [3] can influence amine-initiator complex formation and radical generation kinetics, providing formulators with an additional parameter for cure profile optimization that cannot be replicated with the para or meta isomers.

Sterically Constrained Nitrogen Donor in Metal Complexes

The ortho-methyl group in DMOT imposes a unique steric environment around the nitrogen donor atom, restricting conformational space and forcing specific N-methyl carbon orientations relative to the aromatic ring [3]. This steric constraint, combined with the increased electron density at nitrogen resulting from the sp2-to-sp3 hybridization shift [3], creates a ligand environment that differs fundamentally from the para and meta isomers. DMOT is therefore preferentially selected for synthesizing metal complexes where sterically controlled coordination geometry, modulated donor strength, or restricted ligand flexibility are desirable synthetic objectives.

Photochemical Studies Using Ortho-Substituted Amine Donors

The distinct electronic structure of DMOT, characterized by near-sp3 nitrogen hybridization and increased electron density relative to unsubstituted and para-substituted analogs [3], makes it a valuable electron donor in photochemical systems. The ortho-methyl substitution pattern alters both the ground-state electronic properties and the excited-state behavior of the amine donor, providing researchers with a tool to systematically probe structure-property relationships in photoinduced electron transfer, exciplex formation, and photopolymerization initiation systems where tertiary amine donor strength and steric accessibility directly influence quantum yields and reaction efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethyl-o-toluidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.